![molecular formula C15H16BrN3O B1209669 4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B1209669.png)
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone
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Overview
Description
4-bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone is a tertiary amino compound and a dialkylarylamine.
Scientific Research Applications
Synthesis and Bioactivity
Herbicidal Action
Research on pyridazinone herbicides, including derivatives similar to 4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone, revealed their role in inhibiting photosynthesis in plants. This action mechanism accounts for their phytotoxicity (J. L. Hilton et al., 1969).
Reactions and Derivatives
A study explored reactions of phthalazinones and pyridazinones, investigating the synthesis of various derivatives. The reactions involved secondary amines and formaldehyde, leading to different derivatives with potential applications (A. Mustafa et al., 1964).
Analgesic and Anti-Inflammatory Properties
Gökçe et al. (2005) synthesized derivatives of pyridazinones and tested them for analgesic and anti-inflammatory activities. One compound in particular showed promising results, comparable to traditional analgesics (M. Gökçe et al., 2005).
Base Oil Improvement
A 2017 study by M. Nessim synthesized pyridazinone derivatives to improve base oil quality. These compounds were tested as antioxidants and corrosion inhibitors, showing effectiveness in enhancing oil stability (M. Nessim, 2017).
Cardiotonic Properties
A series of pyridazinone derivatives were synthesized and evaluated for their inotropic activity. Compounds showed potent positive inotropic activity, suggesting potential use as cardiotonics (H. Okushima et al., 1987).
Anticancer Activity
Mehvish and Kumar (2022) synthesized pyridazinone derivatives with potential antioxidant activity. These compounds were evaluated for in-vitro anticancer activity, highlighting their potential in cancer treatment (Mehvish Mehvish, Arvind Kumar, 2022).
Antibacterial Screening
A study conducted by Ghani Essam Abdel (1991) involved synthesizing pyridazinone derivatives and testing their antibacterial activity. Some compounds showed moderate activity against Gram-positive bacteria (Ghani Essam Abdel, 1991).
properties
Product Name |
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone |
---|---|
Molecular Formula |
C15H16BrN3O |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
4-bromo-2-phenyl-5-piperidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C15H16BrN3O/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
PFFQYDKLRPGBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
solubility |
14.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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